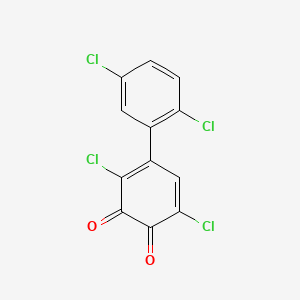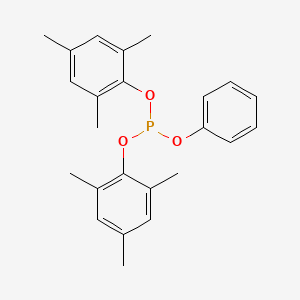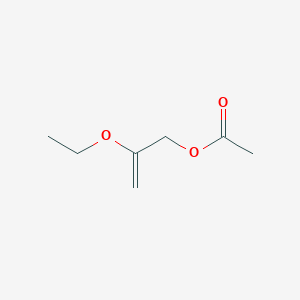![molecular formula C48H67ClO7 B14455505 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene CAS No. 68928-91-6](/img/structure/B14455505.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid is a complex polymeric compound. This compound is synthesized through the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-, chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol], and 2-methyl-2-propenoic acid. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves several steps:
Polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-: This step involves the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)- with (chloromethyl)oxirane under specific conditions to form a pre-polymer.
Incorporation of Ethenylbenzene: Ethenylbenzene is then added to the pre-polymer, and the mixture is subjected to polymerization conditions.
Addition of 4,4’-(1-methylethylidene)bis[phenol]: This compound is added to the reaction mixture, and the polymerization process continues.
Incorporation of 2-methyl-2-propenoic acid: Finally, 2-methyl-2-propenoic acid is added to the polymer mixture, and the polymerization process is completed.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and quality of the polymer.
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
Scientific Research Applications
This polymer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer is used in the development of biomaterials for medical applications.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with other molecules, leading to changes in their chemical and physical properties. The specific molecular targets and pathways involved depend on the application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: A similar compound with two double bonds located at positions 9 and 12.
Linolelaidic acid: Another similar compound with double bonds at positions 9 and 12 but in a different configuration.
Rumenic acid: A compound with double bonds at positions 9 and 11.
Uniqueness
The uniqueness of 9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid lies in its complex structure and the combination of monomers used in its synthesis. This unique combination imparts specific chemical and physical properties to the polymer, making it suitable for a wide range of applications.
Properties
CAS No. |
68928-91-6 |
|---|---|
Molecular Formula |
C48H67ClO7 |
Molecular Weight |
791.5 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene |
InChI |
InChI=1S/C18H32O2.C15H16O2.C8H8.C4H6O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;4-1-3-2-5-3/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-10,16-17H,1-2H3;2-7H,1H2;1H2,2H3,(H,5,6);3H,1-2H2 |
InChI Key |
LCHATHMEXKAZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CC(=C)C(=O)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC1=CC=CC=C1.C1C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)


![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
